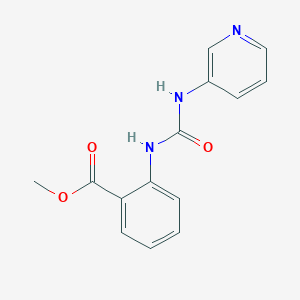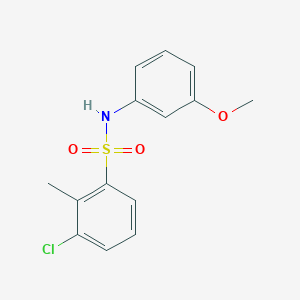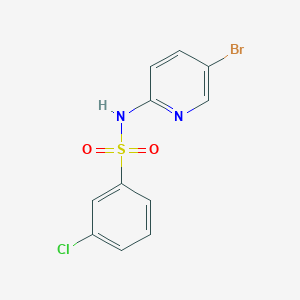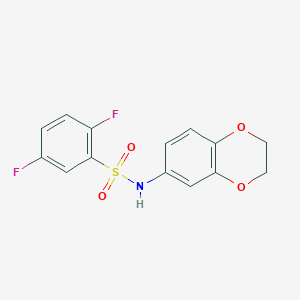
2,4-difluoro-N-(2-fluorobenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIFLUORO-N-(2-FLUOROBENZYL)-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUORO-N-(2-FLUOROBENZYL)-1-BENZENESULFONAMIDE typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-fluorobenzylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-DIFLUORO-N-(2-FLUOROBENZYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,4-DIFLUORO-N-(2-FLUOROBENZYL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DIFLUORO-N-(2-FLUOROBENZYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-N-(2-fluorobenzyl)aniline
- 4-Fluorobenzylamine
- 2,4-Difluorobenzenesulfonyl chloride
Uniqueness
2,4-DIFLUORO-N-(2-FLUOROBENZYL)-1-BENZENESULFONAMIDE is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H10F3NO2S |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2,4-difluoro-N-[(2-fluorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H10F3NO2S/c14-10-5-6-13(12(16)7-10)20(18,19)17-8-9-3-1-2-4-11(9)15/h1-7,17H,8H2 |
InChI Key |
MBIOUSFNZFWTNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-phenylurea](/img/structure/B10967916.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10967922.png)
![Methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10967927.png)

![N-cyclopentyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B10967937.png)

![3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10967943.png)

![N-[4-(propan-2-yl)phenyl]-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B10967971.png)
![10-hexanoyl-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10967973.png)


![(5-Chloro-2-methoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B10967985.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10967986.png)
